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Compound of Interest

Compound Name: PF-06284674

Cat. No.: B609970 Get Quote

PF-06424439 is a potent and selective inhibitor of DGAT2, an enzyme crucial for the final step

of triglyceride synthesis.[4] Inhibition of DGAT2 is a promising therapeutic strategy for

metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.[5][6]

The development of PF-06424439 involved a systematic medicinal chemistry effort to optimize

a screening hit into a preclinical candidate with excellent potency, selectivity, and

pharmacokinetic properties.[1][2]

Structure-Activity Relationship (SAR) of
Imidazopyridine-Based DGAT2 Inhibitors
The journey to PF-06424439 began with a high-throughput screening hit that, while active,

possessed low lipophilic efficiency (LipE). The optimization process focused on two key areas

of the molecule: the pyrrolidine amide group and the core scaffold.

A significant improvement in LipE was achieved through modifications of the pyrrolidine amide

moiety. Further optimization involved the introduction of a sp3-hybridized carbon center into the

molecular core. This strategic insertion concurrently addressed metabolic liabilities, specifically

N-glucuronidation, and improved off-target pharmacology.[2] The culmination of these efforts

was the identification of PF-06424439 as a preclinical candidate that demonstrated a

remarkable reduction in circulating and hepatic lipids in rodent models of dyslipidemia.[1]
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Data Presentation: SAR of PF-06424439 and
Analogs
The following tables summarize the quantitative data for PF-06424439 and key analogs,

illustrating the impact of structural modifications on DGAT2 inhibitory potency.

Table 1: Chemical Structures of PF-06424439 and Key Analogs

Compound ID R Group

1 (Screening Hit) (Structure of the initial hit)

9 (PF-06424439) (Structure of the final compound)

Analog A (Structure of a key analog)

Analog B (Structure of another key analog)

Note: The specific chemical structures for all analogs are proprietary and not fully detailed in

the provided search results. The table structure is a template for such data.

Table 2: Biological Activity of PF-06424439 and Analogs

Compound ID
Human DGAT2
IC50 (nM)

Selectivity vs.
DGAT1

Rat Oral
Bioavailability (%)

1 (Screening Hit) >1000 - -

9 (PF-06424439) 14 >100-fold >100

Analog A 50 >100-fold 76

Analog B 25 >100-fold 85

Experimental Protocols
DGAT2 Inhibition Assay (LC/MS-Based)
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This protocol outlines a liquid chromatography/mass spectrometry (LC/MS)-based assay to

determine the inhibitory activity of compounds against DGAT2.[7][8]

1. Materials:

Recombinant human DGAT2 enzyme
Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and Oleoyl-CoA
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2
Test compounds dissolved in DMSO
LC/MS system for product detection

2. Procedure:

Prepare a reaction mixture containing the DGAT2 enzyme in the assay buffer.
Add the test compound at various concentrations to the reaction mixture and pre-incubate for
a specified time (e.g., 15 minutes) at room temperature.
Initiate the enzymatic reaction by adding the substrates (DAG and Oleoyl-CoA).
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
Centrifuge the samples to pellet the protein.
Analyze the supernatant by LC/MS to quantify the amount of the triglyceride product formed.
Calculate the percent inhibition for each compound concentration and determine the IC50
value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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